Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate
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Overview
Description
Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate is an organic compound with a complex structure that includes both ethyl and carbonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate typically involves the reaction of benzil with ethyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol. The product is then purified through recrystallization from a suitable solvent like propan-1-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include using industrial-grade reagents and solvents, as well as employing continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N′-(2-Oxo-1,2-diphenylethylidene)-2-(quinolin-8-yloxy)acetohydrazide: This compound shares a similar core structure but includes a quinoline moiety, which imparts different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a similar carbonyl structure and are known for their pharmaceutical applications.
Uniqueness
Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate is unique due to its combination of ethyl and carbonate groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
71066-97-2 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl [(Z)-(2-oxo-1,2-diphenylethylidene)amino] carbonate |
InChI |
InChI=1S/C17H15NO4/c1-2-21-17(20)22-18-15(13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12H,2H2,1H3/b18-15- |
InChI Key |
OCLNYWSLIPQUJX-SDXDJHTJSA-N |
Isomeric SMILES |
CCOC(=O)O/N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2 |
SMILES |
CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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